n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide
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Overview
Description
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is a heterocyclic compound that features both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethylamine with 2-bromoacetylthiophene to form the intermediate, which is then cyclized with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the thiazole ring yields dihydrothiazoles .
Scientific Research Applications
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Similar in structure but with different substituents, leading to varied biological activities.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is unique due to its combination of a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
N-ethyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS2/c1-2-12-10(14)6-8-7-16-11(13-8)9-4-3-5-15-9/h3-5,7H,2,6H2,1H3,(H,12,14) |
InChI Key |
VCEDLJIOAYPFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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